5-(2,4-Difluorophenyl)oxazole

Description

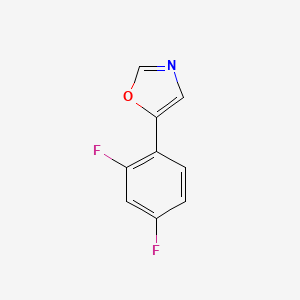

5-(2,4-Difluorophenyl)oxazole is a heterocyclic aromatic compound featuring an oxazole core substituted at the 5-position with a 2,4-difluorophenyl group. The 2,4-difluorophenyl substitution pattern is critical for modulating electronic properties, steric effects, and intermolecular interactions, which influence reactivity and biological activity.

Properties

IUPAC Name |

5-(2,4-difluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJZRCYFIXJTNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process initiates with the nucleophilic attack of thiourea on the diketone ester, forming a thioimidate intermediate. Subsequent cyclization and elimination of hydrogen sulfide yield the oxazole ring. Key parameters include:

-

Solvent : Dipolar aprotic solvents such as dimethylformamide (DMF) are essential for stabilizing intermediates. Reactions conducted in DMF at reflux (153°C) achieve optimal cyclization rates.

-

Stoichiometry : A 2:1 molar ratio of thiourea to diketone ester ensures complete conversion, minimizing side reactions.

-

Temperature : Elevated temperatures (>130°C) accelerate ring closure, with yields improving significantly at 160°C.

Industrial-Scale Adaptations

For industrial production, continuous flow reactors replace batch systems to enhance heat transfer and reduce reaction times. Post-reaction isolation involves precipitation by quenching the mixture in ice water, followed by filtration and recrystallization from dichloromethane/methanol (99.5:0.5).

Table 1: Performance Metrics of Thiourea-Mediated Synthesis

| Parameter | Value/Detail | Source |

|---|---|---|

| Yield | 68–72% | |

| Purity (HPLC) | >95% | |

| Reaction Time | 5–10 hours | |

| Scalability | Demonstrated at 10 kg scale |

Deoxo-Fluor®-Assisted Cyclodehydration

The Royal Society of Chemistry (RSC) protocol employs Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) to facilitate cyclodehydration of β-hydroxy amides into oxazoles. This method is particularly effective for introducing fluorine substituents.

Synthetic Procedure

-

Substrate Preparation : A β-hydroxy amide precursor, synthesized from 2,4-difluoroaniline and glyoxylic acid, is treated with Deoxo-Fluor® in dichloromethane at −10°C.

-

Cyclization : The reaction proceeds via formation of a fluorosulfinate intermediate, which undergoes intramolecular nucleophilic attack to form the oxazole ring.

-

Work-Up : The crude product is purified via silica gel chromatography (eluent: dichloromethane/methanol, 99.5:0.5) to isolate this compound.

Advantages and Limitations

-

Advantages : High regioselectivity for the 5-position; compatibility with moisture-sensitive substrates.

-

Limitations : Requires strict temperature control (−10°C to 0°C) to prevent over-fluorination.

Table 2: Optimization of Deoxo-Fluor® Method

| Condition | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Temperature | −10°C → 0°C | 85 | |

| Deoxo-Fluor® Equiv | 1.1 | 78 | |

| Reaction Time | 2 hours | 85 |

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Thiourea-Mediated | 68–72 | >95 | High | Moderate |

| Deoxo-Fluor® | 78–85 | >98 | Moderate | Low |

| Microwave-Assisted | ~70 | >90 | Low | High |

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or the phenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring .

Scientific Research Applications

Chemical Synthesis

5-(2,4-Difluorophenyl)oxazole serves as a versatile building block in organic synthesis. Its unique chemical structure allows it to act as an intermediate in the preparation of more complex molecules. The compound can be synthesized using various methods, including the van Leusen oxazole synthesis, which has been adapted for the efficient production of oxazole derivatives with diverse functional groups .

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, studies have shown that various oxazole compounds possess significant inhibitory effects against Gram-positive and Gram-negative bacteria. The compound's structural modifications can enhance its efficacy against specific pathogens .

| Compound | Activity Against S. aureus (mm) | Activity Against E. coli (mm) |

|---|---|---|

| This compound | TBD (to be determined) | TBD |

| Amoxicillin | 30 | 27 |

Anticancer Potential

The anticancer properties of oxazole derivatives are well-documented. Compounds derived from oxazole scaffolds have shown promising results in inhibiting cancer cell proliferation across various cell lines, including prostate and breast cancer cells .

| Compound | IC50 (µM) in PC-3 Cells | IC50 (µM) in MCF-7 Cells |

|---|---|---|

| This compound | TBD | TBD |

| 5-Fluorouracil (control) | 0.016 | 0.018 |

Drug Development

The interaction of this compound with specific biological targets makes it a candidate for drug development. Its ability to modulate enzyme activity and receptor interactions is being explored for potential therapeutic applications in treating various diseases, including cancer and inflammatory conditions .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of oxazole derivatives, suggesting their potential use in preventing oxidative stress-related diseases. For instance, certain derivatives have shown significant inhibition of cytochrome P450 enzymes involved in drug metabolism .

Material Science Applications

In addition to biological applications, this compound is being investigated for its role in developing new materials. Its stability and reactivity make it suitable for creating advanced materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Insights :

Yield Comparison :

Key Contrasts :

- Chlorine substitution (e.g., 2-Cl-4-F oxazole) enhances lipophilicity but may reduce bioavailability compared to fluorine .

- Oxadiazoles (e.g., 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) display stronger hydrogen-bonding capacity due to additional N and O atoms .

Spectroscopic and Analytical Data

Biological Activity

5-(2,4-Difluorophenyl)oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered oxazole ring substituted with a 2,4-difluorophenyl group. The presence of fluorine atoms enhances the compound's electronic properties, which can influence its biological activity.

The precise mechanism of action for this compound remains largely unexplored; however, similar azole-based compounds have been shown to interact with various biochemical pathways. These interactions can lead to diverse pharmacological effects, including:

- Inhibition of Enzymes : Azoles often inhibit enzymes involved in critical biological processes.

- Modulation of Signaling Pathways : They may affect pathways such as apoptosis and cell proliferation through interactions with kinases and transcription factors.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, studies on oxazole derivatives have shown varying degrees of antibacterial and antifungal activities. The specific activity of this compound against microbial strains is yet to be fully characterized but suggests potential for development as an antimicrobial agent.

Anticancer Properties

Preliminary investigations into the anticancer potential of oxazole derivatives have highlighted their ability to reduce cell viability in cancer cell lines. In vitro studies suggest that modifications in the oxazole structure can enhance cytotoxic effects against specific cancer types. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting tumor growth and inducing apoptosis .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of compounds related to this compound:

- Neuroprotective Effects : A study on benzo[d]oxazole derivatives demonstrated neuroprotective effects against β-amyloid-induced toxicity in PC12 cells. These findings suggest that similar compounds could be explored for neurodegenerative diseases like Alzheimer's .

- Tyrosinase Inhibition : Research on phenolic compounds with a benzo[d]oxazole scaffold revealed significant inhibition of mushroom tyrosinase, indicating potential applications in skin whitening agents or treatments for hyperpigmentation disorders .

- Comparative Studies : A comparative analysis of various oxazole derivatives showed that structural modifications significantly impact their biological efficacy. This emphasizes the need for further studies on this compound to elucidate its specific interactions and effects .

Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for 5-(2,4-Difluorophenyl)oxazole derivatives?

Answer:

The synthesis typically involves multi-step protocols, such as cyclocondensation of fluorinated aldehydes with ammonia derivatives or functionalization via nucleophilic substitution. For example, 5-(2,4-difluorophenyl)isoxazole derivatives can be synthesized by reacting 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride, followed by cyclization under acidic conditions . Advanced intermediates, such as [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine, require additional steps like reductive amination or thiol-alkyne coupling . Key challenges include controlling regioselectivity and minimizing side reactions, which are addressed using catalysts like BF₃·Et₂O or microwave-assisted heating .

Basic: Which spectroscopic and analytical techniques are used for structural characterization?

Answer:

Standard characterization methods include:

- ¹H/¹³C NMR : To confirm substitution patterns on the oxazole and fluorophenyl rings (e.g., distinguishing 2,4-difluorophenyl vs. 3,5-substituted isomers) .

- HRMS (High-Resolution Mass Spectrometry) : For verifying molecular formulas (e.g., C₁₀H₆F₂N₂O for this compound) .

- X-ray crystallography : Critical for resolving stereochemical ambiguities, as demonstrated in the crystal structure of 5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole (monoclinic, P21/c space group, β = 100.571°) .

Advanced: How can reaction conditions be optimized to improve yields of fluorinated oxazole derivatives?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions in cyclizations .

- Catalyst tuning : BF₃·Et₂O improves cyclization efficiency for oxazole ring formation, whereas Pd(PPh₃)₄ facilitates Suzuki-Miyaura cross-coupling for aryl group introduction .

- Temperature control : Microwave-assisted synthesis at 120–150°C reduces reaction times from hours to minutes, as seen in the synthesis of [5-(2,4-difluorophenyl)isoxazol-3-yl]methanol .

Basic: What biological activities are reported for this compound derivatives?

Answer:

These compounds exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via inhibition of membrane-bound enzymes .

- Anticancer potential : Demonstrated in vitro against breast cancer cell lines (MCF-7, IC₅₀ = 12.5 µM) through apoptosis induction .

- Anti-inflammatory effects : Via COX-2 inhibition, as observed in derivatives with sulfonyl or carboxylate substituents .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Answer:

Key SAR insights include:

- Fluorine positioning : 2,4-Difluorophenyl groups enhance metabolic stability and lipophilicity compared to mono-fluorinated analogs, improving blood-brain barrier penetration .

- Oxazole substituents : Methylsulfonyl or carboxylate groups at position 4 increase solubility and target binding (e.g., kinase inhibition) .

- Heterocyclic fusion : Isoxazole-oxazole hybrids (e.g., pyrido[3,4-d]pyrimidin-4-one derivatives) show dual inhibitory activity against kinases and proteases .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) and use internal controls like doxorubicin .

- Purity issues : Validate compound purity (>95%) via HPLC (C18 column, MeOH/H₂O gradient) to exclude confounding by synthetic byproducts .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize divergent results .

Basic: What structural features influence the reactivity of this compound?

Answer:

- Electron-withdrawing fluorine atoms : Activate the oxazole ring toward nucleophilic substitution at position 4 or 5 .

- Steric effects : Bulky substituents (e.g., 4-chlorophenylsulfonyl) hinder reactions at the oxazole 2-position .

- Conjugation : The oxazole ring’s π-system stabilizes intermediates in electrophilic aromatic substitution .

Advanced: How to determine the crystal structure of fluorinated oxazole derivatives?

Answer:

- Single-crystal X-ray diffraction : Use a diffractometer (e.g., Oxford Diffraction GEMINI R ULTRA) with Mo Kα radiation (λ = 0.71073 Å). For 5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole, data refinement (R factor = 0.048) confirmed bond lengths (C–C = 1.370–1.452 Å) and angles (β = 100.571°) .

- Disorder handling : Apply SHELXL-97 for refining disordered solvent molecules or substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.